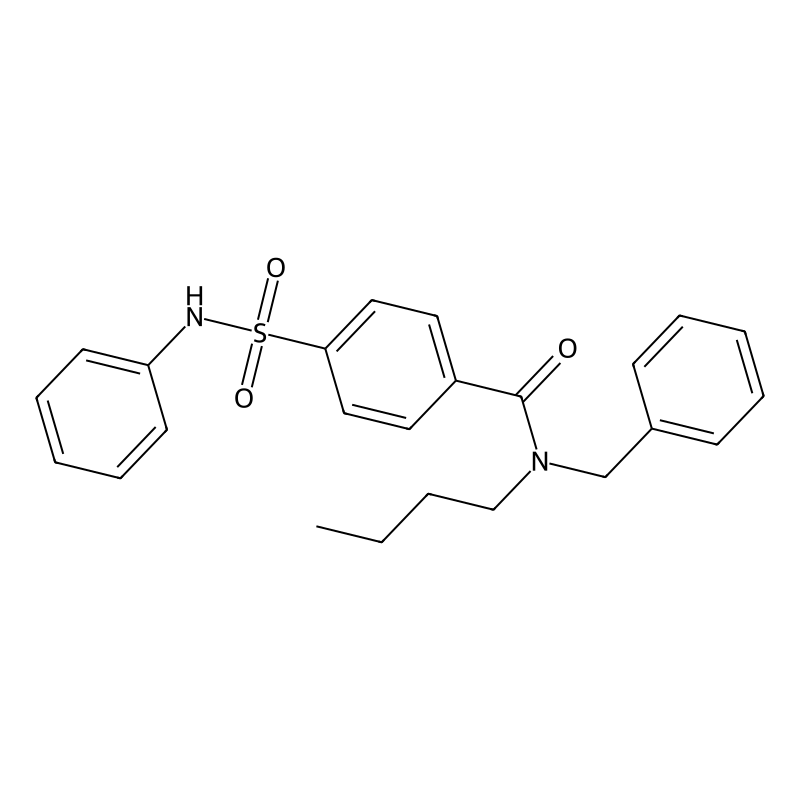

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound characterized by its unique structural features, comprising a benzamide framework with specific substituents. Its molecular formula is , and it is recognized for its potential biological activities, particularly as an inhibitor of certain enzymes. The compound contains a benzyl group, a butyl group, and a phenylsulfamoyl moiety, which contribute to its chemical properties and biological interactions.

Example Reactions- Hydrolysis:

- Nucleophilic Substitution:

This compound has shown significant biological activity, particularly as an inhibitor of carbonic anhydrase II, an enzyme implicated in various physiological processes including respiration and acid-base balance. Its role as an enzyme inhibitor suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma and certain types of edema .

The synthesis of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide typically involves several steps:

- Formation of the Sulfonamide: The initial step involves the reaction of a suitable sulfonamide precursor with an aromatic amine (such as N-phenylaniline).

- Coupling Reaction: The resulting sulfonamide is then coupled with benzyl and butyl amines to form the final product through standard amide bond formation techniques.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography.

General Synthetic Route- Start with N-phenylaniline.

- React with a sulfonyl chloride to form the sulfonamide.

- Couple with benzylamine and butylamine.

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide has potential applications in pharmaceuticals, particularly in drug development targeting carbonic anhydrase-related pathways. Its unique structure may also lend itself to use in agricultural chemistry as a herbicide or fungicide due to its inhibitory properties .

Studies have indicated that N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide interacts specifically with carbonic anhydrase II, demonstrating binding affinities that suggest it could be developed into a therapeutic agent for conditions requiring enzyme inhibition .

Binding Affinity

Research into structure-activity relationships has shown that modifications to the sulfonamide group can significantly impact binding efficacy to target enzymes, which is crucial for optimizing therapeutic outcomes.

Several compounds share structural similarities with N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamide | Methyl instead of butyl group | Different binding profile to enzymes |

| N-Phenylsulfamoyl-benzamide | Lacks alkyl substituents | More straightforward synthesis |

| 4-(Phenylsulfamoyl)benzoic acid | Acidic functional group instead of amide | Potentially different solubility characteristics |

These compounds illustrate variations in substituents that can affect biological activity and chemical reactivity, highlighting the uniqueness of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide in terms of its specific functional groups and potential applications.